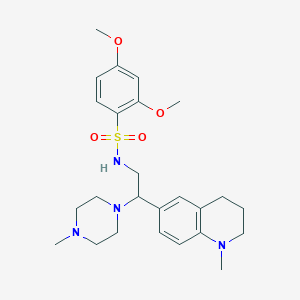

2,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N4O4S/c1-27-12-14-29(15-13-27)23(20-7-9-22-19(16-20)6-5-11-28(22)2)18-26-34(30,31)25-10-8-21(32-3)17-24(25)33-4/h7-10,16-17,23,26H,5-6,11-15,18H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLWFMZJAYZTPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNS(=O)(=O)C2=C(C=C(C=C2)OC)OC)C3=CC4=C(C=C3)N(CCC4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide represents a novel class of sulfonamide derivatives with potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and overall pharmacological profile.

Chemical Structure and Properties

The compound can be characterized by the following chemical formula:

It features a sulfonamide group attached to a dimethoxy phenyl ring and a tetrahydroquinoline moiety, which is known for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this sulfonamide exhibit significant anticancer properties. For instance, in vitro assays demonstrated that related compounds achieved a growth inhibition (GI%) of approximately 43.9% across various cancer cell lines .

Table 1: Growth Inhibition of Related Compounds Against Cancer Cell Lines

| Compound ID | Cell Line | GI% |

|---|---|---|

| Compound A | HOP-92 | 71.8 |

| Compound B | NCI-H460 | 66.12 |

| Compound C | ACHN | 66.02 |

These findings suggest that the structural features of the compound contribute to its efficacy against cancer cells.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. Specifically, it has shown promise in inhibiting cyclin-dependent kinases (CDK) and tropomyosin receptor kinase A (TRKA).

Table 2: Inhibition Potency Against CDK2 and TRKA

| Compound ID | Enzyme | IC50 (µM) |

|---|---|---|

| Compound D | CDK2 | 0.22 |

| Compound E | TRKA | 0.89 |

These results indicate that the compound may function effectively as a dual inhibitor, which is critical for developing targeted cancer therapies .

The mechanism by which this compound exerts its biological effects involves binding to specific targets within cancer cells, leading to cell cycle arrest and apoptosis. For example, studies have shown that treatment with related compounds resulted in significant G0–G1 phase arrest in treated cell populations .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally related to 2,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide :

- Study on Renal Carcinoma : A study evaluated the effects of a similar compound on renal carcinoma cell lines. Results indicated a notable reduction in cell viability and increased apoptosis rates compared to control groups .

- In Vivo Studies : Animal models treated with related sulfonamides exhibited reduced tumor growth rates and improved survival outcomes compared to untreated controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the unique properties of the target compound, we compare it with analogous benzenesulfonamide derivatives, focusing on structural features, synthetic yields, and physicochemical properties.

Key Observations

Structural Diversity in Substituents: The target compound’s 2,4-dimethoxybenzene group contrasts with the 4-(tert-butyl)phenyl (2e) and biphenyl-4-yl (2f) substituents, which are bulkier and more lipophilic. The dimethoxy groups may enhance solubility compared to tert-butyl or biphenyl moieties . The 1-methyltetrahydroquinoline in the target compound differs from the 2,2,6,6-tetramethylpiperidinyloxy groups in 2e/2f, which introduce steric hindrance and oxygen-based polarity. The tetrahydroquinoline’s fused ring system could enable π-π stacking interactions absent in simpler piperidine derivatives .

Heterocyclic Moieties: The target’s 4-methylpiperazine contrasts with 4-phenylpiperazine (6437-64-5) and diethylaminopyrimidine (923216-86-8). Pyrimidine-based analogs (e.g., 923216-86-8) may exhibit stronger hydrogen-bonding due to nitrogen-rich aromatic systems .

Synthetic Efficiency: Compounds 2e and 2f were synthesized via GP1 methodology with moderate yields (66–75%), purified by silica gel chromatography, and characterized by NMR and HRMS. The target compound’s synthesis would likely require similar steps but with challenges in coupling the tetrahydroquinoline and methylpiperazine groups .

Physicochemical Properties :

- The target compound’s estimated molecular weight (~563.7) is higher than 923216-86-8 (442.5) but lower than 6437-64-5 (495.7). Its XLogP3 (estimated >4) would exceed 923216-86-8 (likely lower due to polar pyrimidine) but align with 6437-64-5 (4.6). High lipophilicity may favor membrane penetration but reduce aqueous solubility .

Research Implications

For example:

- The sulfonamide group is common in enzyme inhibitors (e.g., carbonic anhydrase).

- Tetrahydroquinoline derivatives are explored in CNS-targeting drugs due to blood-brain barrier permeability.

- Methylpiperazine is frequently used to optimize solubility and bioavailability in drug candidates .

Further studies should focus on synthesizing the target compound, validating its physicochemical properties, and screening it against relevant biological targets to establish structure-activity relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.